molecular formula C23H23NO2 B14175363 1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one CAS No. 923606-15-9

1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one

Cat. No.: B14175363
CAS No.: 923606-15-9
M. Wt: 345.4 g/mol
InChI Key: MAWAGOFJZCNBLD-UHFFFAOYSA-N
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Description

1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a benzyl group, a benzyloxy group, and a pent-4-en-1-one moiety attached to the pyrrole ring

Preparation Methods

The synthesis of 1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-(benzyloxy)-1H-pyrrole with pent-4-en-1-one under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one can be compared with other similar compounds, such as:

    1-Benzyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar benzyl group but differs in the heterocyclic ring structure.

    1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid: Another compound with a benzyl group and a pyrazole ring, but with different substituents.

    1-Cyclohexyl-1H-pyrazole-4-carboxylic acid: This compound has a cyclohexyl group instead of a benzyl group.

Properties

CAS No.

923606-15-9

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

1-(1-benzyl-4-phenylmethoxypyrrol-2-yl)pent-4-en-1-one

InChI

InChI=1S/C23H23NO2/c1-2-3-14-23(25)22-15-21(26-18-20-12-8-5-9-13-20)17-24(22)16-19-10-6-4-7-11-19/h2,4-13,15,17H,1,3,14,16,18H2

InChI Key

MAWAGOFJZCNBLD-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CC(=CN1CC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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